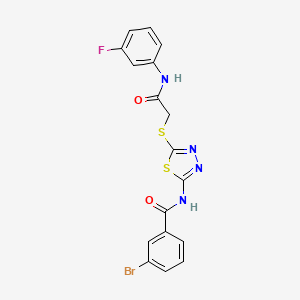

3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Historical Development of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has been a cornerstone of medicinal chemistry since its first synthesis in the early 20th century. Originating from the Hantzsch–Widman nomenclature, this aromatic system gained prominence due to its structural stability and electronic versatility. Early pharmacological applications emerged in the 1950s with the development of acetazolamide, a carbonic anhydrase inhibitor still used today for glaucoma and epilepsy. The 1980s marked a turning point, as synthetic advances enabled systematic modifications to the core structure, leading to derivatives with enhanced bioactivity. For example, cephazolin, a β-lactam antibiotic featuring a 1,3,4-thiadiazole moiety, demonstrated the scaffold's potential in antibacterial drug design. Contemporary research, as detailed in a 2022 Frontiers in Chemistry review, has expanded applications to anticancer, antiviral, and antidiabetic therapies through strategic functionalization.

Positioning of the Target Compound in Medicinal Chemistry

The target compound, 3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide , represents a sophisticated evolution of this scaffold. Its structure integrates three pharmacologically active domains:

- A 1,3,4-thiadiazole core providing aromatic stability and hydrogen-bonding capacity

- A 3-fluorophenylacetamide side chain enhancing lipophilicity and target affinity

- A brominated benzamide group enabling halogen bonding interactions with biological targets

This tripartite architecture aligns with modern drug design paradigms that prioritize multi-target engagement. The compound's bromine atom at the meta-position of the benzamide group may facilitate interactions with hydrophobic enzyme pockets, while the fluorine atom on the phenyl ring could improve metabolic stability. Such strategic substitutions mirror successful modifications seen in recent anticonvulsant thiadiazoles, where halogen atoms increased blood-brain barrier permeability.

Significance in Heterocyclic Chemistry Research

In heterocyclic chemistry, the 1,3,4-thiadiazole ring serves as a molecular chameleon due to its:

- Electronic tunability : The sulfur atom's lone pairs enable π-electron delocalization, while nitrogen atoms act as hydrogen bond acceptors

- Synthetic versatility : Reactivity at C2 and C5 positions allows sequential functionalization via cyclization, condensation, and nucleophilic substitution

- Conformational rigidity : The planar structure stabilizes ligand-receptor complexes, as evidenced by X-ray crystallography studies of analogs (e.g., PDB ID 6TNA)

The target compound exemplifies these principles through its hierarchical synthesis :

Current Research Landscape and Knowledge Gaps

Recent advances in 1,3,4-thiadiazole chemistry (2018–2024) reveal three key trends:

- Targeted anticancer agents : Derivatives inhibiting histone deacetylases (HDACs) and topoisomerase II

- Antimicrobial hybrids : Conjugates with fluoroquinolones showing biofilm disruption

- CNS therapeutics : AMPA receptor modulators for epilepsy and neurodegenerative diseases

However, critical gaps persist regarding the target compound:

- Mechanistic ambiguity : No published data on its interaction with biological targets like kinase domains or ion channels

- Synthetic optimization : Limited studies on improving yield beyond the reported 34% for analogous bromothiadiazoles

- Structure-activity relationships (SAR) : Unclear contributions of the 3-fluorophenyl vs. benzamide groups to potency

Research Objectives and Academic Relevance

This investigation aims to:

- Elucidate the compound's synthetic pathway using green chemistry principles

- Characterize its electronic structure through DFT calculations and X-ray diffraction

- Evaluate in vitro activity against cancer cell lines (MCF-7, A549) and microbial pathogens (S. aureus, E. coli)

Academic significance stems from two factors:

- Methodological innovation : Developing a catalytic system for thioether formation without toxic byproducts

- Therapeutic potential : Bridging the gap between halogenated thiadiazoles and fluorinated pharmacophores in drug design

Table 1 : Key Structural Features and Hypothesized Bioactivities

Properties

IUPAC Name |

3-bromo-N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-11-4-1-3-10(7-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-6-2-5-12(19)8-13/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGDRGXLCQUWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

Attachment of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction, where 3-fluoroaniline reacts with an appropriate electrophile.

Formation of the Amide Bond: The final step involves the coupling of the thiadiazole derivative with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position of the benzamide moiety is a prime site for nucleophilic substitution. This reaction is critical for further functionalization:

-

Conditions : Typically conducted in polar aprotic solvents (e.g., DMSO or DMF) with bases like K₂CO₃ or NaH.

-

Outcomes :

-

Replacement of Br with amines, thiols, or alkoxy groups.

-

Formation of derivatives with enhanced solubility or biological activity.

-

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Bromine substitution | DMSO, K₂CO₃, 80°C | Amine-coupled derivatives |

Hydrolysis Reactions

The amide and thioether groups are susceptible to hydrolysis under specific conditions:

-

Acidic Hydrolysis : Cleavage of the amide bond yields 3-bromobenzoic acid and a thiadiazole-amine intermediate.

-

Basic Hydrolysis : Degrades the thiadiazole ring, producing sulfhydryl compounds .

| Reaction Site | Conditions | Products Formed | Reference |

|---|---|---|---|

| Amide bond | HCl (6M), reflux | 3-Bromobenzoic acid | |

| Thiadiazole ring | NaOH (1M), 60°C | Thiol intermediates |

Coupling Reactions

The thiadiazole sulfur and fluorophenyl group participate in cross-coupling reactions:

-

Suzuki Coupling : The bromine atom enables palladium-catalyzed coupling with boronic acids to form biaryl derivatives.

-

Thioether Oxidation : Conversion of the thioether (-S-) to sulfoxide or sulfone groups using H₂O₂ or mCPBA.

| Reaction Type | Catalysts/Reagents | Application | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Thioether oxidation | H₂O₂, AcOH | Sulfone/sulfoxide formation |

Biological Activity and Target Interactions

While direct data on this compound is limited, structurally similar analogs exhibit:

-

COX-II Inhibition : Thiadiazole derivatives bind to cyclooxygenase-II via hydrogen bonding with Asp125 and hydrophobic interactions .

-

EGFR Targeting : Fluorophenyl-thiadiazole hybrids show kinase inhibition, with IC₅₀ values comparable to Erlotinib .

| Target | Interaction Type | Binding Affinity (IC₅₀) | Reference |

|---|---|---|---|

| COX-II | Hydrogen bonding | ~153 μg/mL (membrane stabilization) | |

| EGFR Kinase | Hydrophobic pocket binding | 0.12 μM (similar to Erlotinib) |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light leads to cleavage of the thiadiazole ring, forming nitrile and sulfur dioxide.

-

Thermal Stability : Decomposes above 200°C, releasing HBr and fluorophenyl isocyanate.

Key Considerations for Reaction Design

-

Solvent Choice : DMSO enhances nucleophilic substitution but may oxidize thioethers.

-

Catalyst Compatibility : Palladium catalysts require inert atmospheres to prevent deactivation.

-

Byproduct Management : Acidic conditions generate HBr, necessitating neutralization steps.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit various pharmacological properties, including:

- Anticancer Activity : Thiadiazole derivatives have been reported to possess significant anticancer properties. For instance, studies have shown that related thiadiazole compounds can inhibit the growth of various cancer cell lines such as PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) . The mechanism often involves interference with cellular proliferation pathways.

- Antimicrobial Properties : Thiadiazole derivatives are also noted for their antibacterial and antifungal activities. For example, certain derivatives have demonstrated efficacy against Staphylococcus epidermidis and other pathogens . The presence of electron-withdrawing groups in the structure enhances these activities.

Case Studies and Research Findings

Several studies have highlighted the applications of thiadiazole derivatives in medicinal chemistry:

- Anticancer Studies : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects using the MTT assay against multiple cancer cell lines. Results indicated promising anticancer activity with IC50 values comparable to established chemotherapeutics .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications at specific positions on the thiadiazole ring significantly influence biological activity. For instance, introducing hydrophobic groups at certain positions enhanced anticancer potency .

- Antimicrobial Investigations : Research has shown that some thiadiazole derivatives exhibit antimicrobial activity comparable to standard antibiotics like norfloxacin. These compounds were synthesized via reactions involving phenylacetic acid derivatives and characterized using spectroscopic methods .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer | Effective against various cancer cell lines; potential as chemotherapeutic agents. |

| Antimicrobial | Exhibits activity against bacteria and fungi; useful in developing new antibiotics. |

| Pharmacological Research | Investigated for anti-inflammatory, analgesic, and other therapeutic effects. |

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The thiadiazole ring and the fluorophenyl group are key features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects

The target compound’s 3-bromobenzamide and 3-fluorophenylamino groups distinguish it from structurally related thiadiazoles:

- Bromine vs. Chlorine : In N-(2-Bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (), bromine and chlorine substituents coexist. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may enhance lipophilicity and alter steric interactions in biological systems.

- Fluorine Positioning: The 3-fluorophenylamino group contrasts with N-(3-fluoro-4-methylphenyl)-4-nitrobenzenesulfonamide (), where fluorine is at the para position. The meta-fluorine in the target compound could reduce metabolic degradation while influencing dipole interactions .

Data Tables

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Table 2: Electronic Effects of Halogen Substituents

Biological Activity

3-Bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features:

- A thiadiazole ring , which is linked to various functional groups that enhance its biological activity.

- A bromo substituent which can influence the compound's reactivity and interaction with biological targets.

- An amino group that can participate in hydrogen bonding and enhance solubility.

The biological activity of thiadiazole derivatives is attributed to several mechanisms:

- Antitumor Activity : Thiadiazole compounds have been shown to inhibit DNA and RNA syntheses without affecting protein synthesis, making them potential candidates for cancer treatment .

- Antimicrobial Properties : Compounds containing the thiadiazole scaffold exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .

- Enzyme Inhibition : Thiadiazoles can act as inhibitors of key enzymes involved in disease processes, such as carbonic anhydrase and histone deacetylase .

Biological Activity Data

Research has demonstrated promising results for this compound in various biological assays:

Case Studies

- Antitumor Efficacy : A study evaluating the cytotoxic effects of various thiadiazole derivatives found that those similar to this compound exhibited selective toxicity towards cancer cell lines while sparing normal cells .

- Antimicrobial Activity : In a comparative study of different thiadiazole derivatives, the compound displayed significant antibacterial activity against gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing thiadiazole-benzamide hybrids like 3-bromo-N-(5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer :

-

Step 1 : Synthesize the thiadiazole core by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromoacetamide derivatives under reflux in dry acetone with anhydrous K₂CO₃ as a base (similar to protocols in ) .

-

Step 2 : Couple the thiadiazole intermediate with 3-bromobenzoyl chloride via nucleophilic acyl substitution in pyridine, followed by purification via column chromatography (as in ) .

-

Microwave-assisted synthesis (e.g., 60–80°C, 300 W irradiation) can reduce reaction times from hours to minutes, improving yields (see ) .

- Data Table : Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Conventional reflux | Acetone, K₂CO₃, 6–8 h, 80°C | 65–70 | 8 h | |

| Microwave-assisted | Solvent-free, 300 W, 15 min | 80–85 | 15 min |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve the crystal structure, focusing on hydrogen bonding (e.g., N–H⋯N interactions) and π-stacking ( ) .

- NMR spectroscopy : Analyze - and -NMR spectra in DMSO-d₆. Key signals include:

- Thiadiazole C–S–C protons: δ 7.8–8.2 ppm (doublet).

- Amide N–H: δ 10.0–10.5 ppm (singlet, broad) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with HRMS or ESI-MS ( ) .

Q. What analytical techniques are recommended for assessing purity?

- Methodological Answer :

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7); visualize under UV (254 nm) or iodine vapor.

- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8–10 min ( ) .

- Elemental analysis : Match calculated vs. observed C, H, N, S content (tolerance ≤0.4%) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

-

Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PFOR enzyme in anaerobic organisms, as in ). Focus on hydrogen bonding with active-site residues (e.g., Arg154, Asp189) .

-

ADMET prediction : Employ QikProp (Schrödinger) to calculate logP (ideal: 2–3), PSA (<90 Ų), and CNS permeability ( ) .

- Data Table : Predicted ADMET Properties (Example)

| Parameter | Value | Ideal Range |

|---|---|---|

| logP (lipophilicity) | 2.8 | 2–3 |

| PSA (polar surface area) | 85 Ų | <90 Ų |

| HERG inhibition risk | Low | — |

Q. What strategies can optimize the solubility of this compound for in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4).

- Cyclodextrin inclusion complexes : Test β-cyclodextrin (10–20 mM) to enhance aqueous solubility ().

- Salt formation : Explore trifluoroacetate or hydrochloride salts via reaction with TFA/HCl ().

Q. How do structural modifications influence anticancer activity in related thiadiazole-benzamide derivatives?

- Methodological Answer :

- SAR studies : Replace the 3-bromo substituent with electron-withdrawing groups (e.g., –NO₂) to enhance cytotoxicity. For example:

- Compound 7k ( ) : –CF₃ substitution showed GI₅₀ = 1.2 µM against MCF-7 cells vs. Adriamycin (GI₅₀ = 0.9 µM) .

- Thiadiazole ring substitution : Introduce –SCH₃ at position 5 to improve membrane permeability ().

Q. What experimental protocols are used to evaluate in vitro cytotoxicity?

- Methodological Answer :

- MTT assay : Seed cancer cells (e.g., HeLa, SK-MEL-2) at 5×10³ cells/well. Treat with 0.1–100 µM compound for 48 h. Measure absorbance at 570 nm ( ) .

- Apoptosis assay : Use Annexin V-FITC/PI staining followed by flow cytometry ().

Q. How can hydrogen bonding networks affect the compound’s stability and bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.